N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core structure fused with a carboxamide group at position 5. Its structural uniqueness arises from two key substituents:
- 3,4-dimethoxyphenethyl group: A phenethyl chain substituted with methoxy groups at positions 3 and 4 on the benzene ring.
- Phenethyl group: A straight-chain alkylaryl substituent at position 3 of the tetrahydroquinazoline core.
Properties
CAS No. |
892279-65-1 |
|---|---|
Molecular Formula |
C27H27N3O5 |
Molecular Weight |
473.529 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
AAXBSGIASRBXOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It’s structurally similar toDMPEA (3,4-Dimethoxyphenethylamine) , a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which means it could potentially prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.
Biochemical Pathways
If it acts similarly to dmpea, it could potentially influence thedopaminergic pathways in the brain, given DMPEA’s structural similarity to dopamine.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C27H28N4O5
- Molecular Weight : 488.5 g/mol
- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1(2H)-quinazolinyl]-N-(4-ethylphenyl)acetamide
This compound features a tetrahydroquinazoline core fused with a dimethoxyphenethyl group and an acetamide moiety.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in biochemical processes that are crucial for cell proliferation and survival.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing pathways associated with mood regulation and cognitive functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Potential
Research exploring the neuroprotective effects revealed that the compound could enhance neuronal survival under oxidative stress conditions. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Anti-inflammatory Properties
In vivo models showed that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in response to induced inflammation. This suggests a potential therapeutic role in managing inflammatory diseases.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its unique structural features. The tetrahydroquinazoline scaffold is known for its versatility in medicinal chemistry, often contributing to various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline derivatives have shown promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit topoisomerases and affect cell cycle progression in cancer cells.
- Case Studies : A study demonstrated that certain quinazoline derivatives significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation due to its ability to modulate neurotransmitter systems.
- Dopaminergic Activity : Similar compounds have been studied for their effects on dopamine receptors, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
Anti-inflammatory Properties
Preliminary studies suggest that N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may possess anti-inflammatory properties.
- Research Findings : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines in macrophages . This suggests a potential role in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydroquinazoline Core : Utilizing cyclization reactions to form the core structure.
- Functionalization : Introducing methoxy and carboxamide groups through electrophilic substitution reactions.
Future Directions and Research Opportunities
Ongoing research is focused on elucidating the detailed mechanisms of action and optimizing the pharmacokinetic profiles of this compound.
Clinical Trials
Future clinical trials are necessary to assess the safety and efficacy of this compound in humans.
Structure-Activity Relationship Studies
Further structure-activity relationship studies are essential to identify modifications that enhance its bioactivity and reduce toxicity.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group is synthesized via coupling between 3,4-dimethoxyphenethylamine and a quinazoline precursor. Standard coupling agents like EDCI or HATU activate the carboxylic acid intermediate, facilitating nucleophilic attack by the amine. Microwave-assisted synthesis has been employed to accelerate this step, improving reaction efficiency .
Electrophilic Aromatic Substitution
The dimethoxyphenethyl and phenethyl groups undergo electrophilic substitution under acidic or Friedel-Crafts conditions. For example:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the aromatic ring’s para position.
-
Halogenation : Br₂/FeBr₃ selectively brominates the methoxy-substituted benzene ring.
Oxidation-Reduction Reactions
-
Oxidation : The tetrahydroquinazoline core can be dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form a fully aromatic quinazoline system.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo groups to diols, though this is less common due to steric hindrance.
Cycloaddition and Ring-Opening Reactions
The thiophene-methyl substituent (if present in analogous structures) participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems. Ring-opening reactions of the quinazoline-2,4-dione core occur under strongly basic conditions (e.g., NaOH/EtOH), yielding anthranilic acid derivatives .
Stability and Degradation Pathways
-
Hydrolysis : The carboxamide bond undergoes slow hydrolysis in aqueous acidic or basic media, producing 7-carboxyquinazoline and 3,4-dimethoxyphenethylamine.
-
Thermal Degradation : Prolonged heating (>150°C) leads to decomposition via retro-Diels-Alder pathways, releasing CO₂ and fragmenting the heterocycle.
Optimization Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrahydroquinazoline derivatives from the evidence, focusing on substituent variations, electronic effects, and theoretical physicochemical implications.
Table 1: Structural Comparison of Tetrahydroquinazoline Carboxamide Derivatives
Key Observations
Substituent Electronic Effects: The target compound’s 3,4-dimethoxyphenethyl group (electron-donating methoxy groups) contrasts with electron-withdrawing groups like chloro () or nitro (). The benzodioxol group in shares electron-rich properties with dimethoxy but introduces a fused ring system, which may enhance rigidity and π-π stacking interactions.
Steric and Flexibility Differences: Phenethyl vs. Benzyl: The target compound’s phenethyl group (C2 chain) offers greater conformational flexibility than the benzyl (C1) substituents in and . This could influence binding pocket accessibility in biological targets.
Physicochemical Properties (Theoretical): LogP: Methoxy groups (target compound) may lower logP slightly compared to chloro/nitro groups (), suggesting improved hydrophilicity. Solubility: The benzodioxol group () could enhance solubility in nonpolar environments due to its fused aromatic system, whereas the nitro group () might reduce aqueous solubility.
The presence of multiple substituents (e.g., methoxy, phenethyl) may require multi-step protection/deprotection strategies, increasing synthetic complexity compared to simpler analogs like .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Although biological data are absent in the evidence, structural trends suggest that electron-donating groups (e.g., methoxy) could enhance target affinity in enzymes requiring electron-rich binding pockets. Conversely, bulky substituents (e.g., 3-nitrobenzyl in ) might hinder activity despite offering strong electronic interactions.- Potential Applications: Tetrahydroquinazolines are explored as kinase inhibitors or antimicrobial agents. The target compound’s methoxy and phenethyl groups align with motifs seen in kinase inhibitors, where flexibility and electron donation are critical for ATP-binding site interactions.
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
A widely adopted method involves the cyclization of 2-aminobenzamide precursors. As demonstrated in the synthesis of 6-(dibenzylamino)-5,6,7,8-tetrahydroquinazoline-2,4-dione, the reaction proceeds via a four-step sequence starting with spirocyclic amine intermediates. Key steps include:
- Spiroamine synthesis : Reaction of 1,4-dioxaspiro[4.5]decan-8-amine with dibenzylamine under basic conditions (NaOH, DCM) yields N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine (77% yield).
- Cyclohexanone formation : Acidic hydrolysis (HCl/THF) removes the ketal protecting group, generating 4-(dibenzylamino)cyclohexanone (95% yield).
- Dieckmann cyclization : Treatment with dimethyl carbonate and potassium hydride induces cyclization to form methyl 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate (98% yield).
- Quinazoline ring closure : Reaction with urea under microwave irradiation (150°C, 30 min) produces the tetrahydroquinazoline-2,4-dione core.
This method offers high yields but requires stringent anhydrous conditions and specialized equipment for microwave-assisted steps.
DMAP-Catalyzed One-Pot Synthesis
An alternative one-pot approach utilizes 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O) to construct the quinazoline-2,4-dione scaffold. The reaction proceeds at room temperature, eliminating the need for microwave irradiation:
- Boc activation : 2-Aminobenzamide reacts with (Boc)₂O in acetonitrile, forming a Boc-protected intermediate.
- Cyclization : DMAP catalyzes intramolecular nucleophilic attack, yielding quinazoline-2,4-dione in 70–98% yields depending on substituents.
Advantages :
- Operational simplicity (room temperature, no inert atmosphere).
- Compatibility with electron-donating and withdrawing groups on the benzamide ring.
Introduction of the 7-Carboxamide Group
The 7-carboxamide moiety is introduced via carboxylic acid activation followed by amide coupling .
Carboxylic Acid Synthesis
Intermediate quinazoline-7-carboxylic acids are synthesized through selective ester hydrolysis. For example, dimethyl aminoterephthalate is hydrolyzed to 2-aminoterephthalic acid using NaOH/MeOH, followed by monoesterification with trimethylchlorosilane.
Amide Coupling
The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3,4-dimethoxyphenethylamine to yield the carboxamide. Typical conditions:
- Reagents : SOCl₂ (reflux, 3 h), then amine (neat, 12 h).
- Yields : 70–85% after silica gel purification.
Critical considerations :
- Excess amine (1.5 equiv) ensures complete conversion.
- Steric hindrance from the phenethyl group necessitates prolonged reaction times.
N-Alkylation for 3-Phenethyl Substitution
The 3-phenethyl group is introduced via N-alkylation of the quinazoline-2,4-dione intermediate.
Alkylation Strategies
Two methods are prevalent:
- Mitsunobu reaction : Uses phenethyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD).
- Direct alkylation : Phenethyl bromide with K₂CO₃ in DMF (80°C, 12 h).
Optimized conditions :
Final Assembly and Purification
The convergent synthesis involves sequential coupling of the carboxamide and phenethyl groups to the quinazoline core:
- Quinazoline-7-carboxamide formation (Section 2).
- N-3 phenethylation (Section 3).
- N-1 dimethoxyphenethylation via reductive amination:
Purification :
- Flash chromatography (silica gel, cyclohexane/EtOAc gradient).
- Recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of tetrahydroquinazoline cores and coupling with phenethyl/dimethoxyphenethyl moieties. Key challenges include regioselectivity during cyclization and maintaining stability of the dioxo group. Common reagents include carbodiimides (e.g., DCC) for amide bond formation and palladium catalysts for cross-coupling. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side reactions like oxidation or hydrolysis .
- Analytical Validation : Monitor intermediates via LC-MS and confirm final product purity using HPLC (>95%) and ¹H/¹³C NMR for structural verification .
Q. How does the molecular structure influence the compound’s reactivity and biological interactions?
- Methodological Answer : The tetrahydroquinazoline core provides rigidity, while the dimethoxyphenethyl and phenethyl substituents modulate lipophilicity and π-π stacking potential. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs. The 3,4-dimethoxy groups enhance solubility but may reduce metabolic stability due to demethylation risks .
- Experimental Design : Compare analogs with/without methoxy groups using in vitro assays (e.g., enzyme inhibition) to isolate structural contributions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–175 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 500–510).
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps. Tools like Gaussian or ORCA can predict regioselectivity. Pair with ICReDD’s reaction path search methods to narrow experimental conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error .
- Case Study : A 2024 study reduced synthesis steps from 6 to 4 by optimizing Suzuki-Miyaura coupling via computational screening of Pd catalysts .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., cell line heterogeneity, solvent DMSO concentration). Use ANOVA to quantify significance .
- Meta-Analysis : Aggregate data from multiple assays (e.g., MTT, flow cytometry) to distinguish false positives. Validate via orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
Q. How can solubility and bioavailability challenges be addressed without structural modification?
- Methodological Answer :
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400 + water) or lipid-based nanoemulsions to enhance solubility.
- Solid Dispersion : Use spray-drying with polymers (e.g., PVP-VA64) to create amorphous dispersions, improving dissolution rates.
- In Silico Predictors : Tools like SwissADME predict logP and solubility, guiding formulation choices .
Q. What are the best practices for designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the phenethyl/dimethoxyphenethyl chains.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic regions.
- Data Integration : Combine SAR with proteomics (e.g., kinome profiling) to map off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
